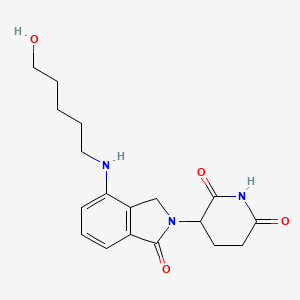

Lenalidomide-C5-OH

Description

Historical Context of Immunomodulatory Drugs (IMiDs) in Molecular Glue Development

The discovery of molecular glues traces back to serendipitous observations with early immunosuppressants like thalidomide. Originally marketed in the 1950s as a sedative, thalidomide’s teratogenic effects led to its withdrawal but later revealed its unique mechanism: acting as a molecular glue to recruit CRBN and degrade transcription factors such as IKZF1/IKZF3. This paved the way for IMiDs like lenalidomide, which repurposed thalidomide’s scaffold to treat hematological malignancies by selectively degrading disease-driving proteins.

Lenalidomide and its analogs operate by binding to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, and inducing conformational changes that enable the recruitment of neosubstrates for ubiquitination and proteasomal degradation. Unlike traditional inhibitors, these molecular glues exploit endogenous degradation machinery, offering a catalytic mode of action. The evolution from thalidomide to lenalidomide marked a shift toward rational drug design, emphasizing modifications that enhance specificity and reduce off-target effects.

Emergence of Lenalidomide Derivatives as CRBN Modulators

Structural optimization of lenalidomide has yielded derivatives with improved CRBN-binding affinity and substrate selectivity. For instance, CC-220, a clinical-stage cereblon modulator, binds CRBN with higher affinity than lenalidomide, leading to more potent degradation of IKZF1/IKZF3. Similarly, 6-fluoro lenalidomide derivatives demonstrate enhanced antiproliferative effects in multiple myeloma (MM) and myelodysplastic syndromes (MDS) by selectively degrading CK1α and transcription factors critical for cancer cell survival.

This compound emerges within this lineage as a hydroxylated variant designed to refine molecular interactions. Hydroxylation at the C5 position alters electronic properties and hydrogen-bonding capacity, potentially stabilizing ternary complexes between CRBN, the derivative, and target substrates. This modification reflects a broader trend in IMiD optimization, where subtle structural changes are leveraged to tune degradation profiles.

Rationale for C5 Hydroxylation in Molecular Design

The introduction of a hydroxyl group at the C5 position of lenalidomide serves dual purposes:

- Metabolic Stability : Hydroxylation mitigates oxidative metabolism, a known limitation of thalidomide analogs. Cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, oxidize thalidomide and lenalidomide to hydroxylated metabolites, which can influence both efficacy and toxicity. By preemptively incorporating a hydroxyl group, this compound may bypass further metabolic activation, improving pharmacokinetic predictability.

- Enhanced Binding Interactions : The hydroxyl group engages in additional hydrogen bonds with CRBN’s binding pocket, as suggested by crystallographic studies of analogous compounds. This interaction stabilizes the CRBN-derivative-substrate ternary complex, increasing degradation efficiency while reducing the required drug concentration.

| Property | Lenalidomide | This compound |

|---|---|---|

| CRBN Binding Affinity | Moderate | Enhanced |

| Metabolic Stability | CYP-dependent | Improved |

| Substrate Selectivity | Broad | Narrowed |

Properties

Molecular Formula |

C18H23N3O4 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

3-[7-(5-hydroxypentylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C18H23N3O4/c22-10-3-1-2-9-19-14-6-4-5-12-13(14)11-21(18(12)25)15-7-8-16(23)20-17(15)24/h4-6,15,19,22H,1-3,7-11H2,(H,20,23,24) |

InChI Key |

JIXCJWWLJXTNPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-C5-OH involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor . This precursor is then subjected to hydrogenation to yield this compound . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C5-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound .

Scientific Research Applications

Lenalidomide, a novel immunomodulatory agent, is reported to modulate stem cell differentiation and possess direct antiproliferative activity, as well as inhibit inflammation and hyperalgesia . Due to this varied pharmacological profile, lenalidomide is under investigation as a treatment for a range of oncologic indications . Lenalidomide-OH is an analog of cereblon (CRBN) ligand Lenalidomide for E3 ubiquitin ligase, and is used in the recruitment of CRBN protein .

Lenalidomide Applications

In vitro and in vivo studies have demonstrated lenalidomide's antiangiogenic activity using human endothelial cells and arterial explant models . It is postulated that lenalidomide inhibits angiogenesis, which reduces the growth of solid tumors .

Lenalidomide has been approved by the FDA to treat:

- Patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities .

- In combination with dexamethasone, patients with multiple myeloma who have received at least one prior therapy .

Phase 2 studies have also demonstrated lenalidomide's activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia .

Clinical Trial Data

Data from two multicenter, randomized, double-blind, placebo-controlled studies of lenalidomide plus dexamethasone versus dexamethasone alone in 704 previously treated adults with relapsed or refractory multiple myeloma showed the following :

| Lenalidomide and dexamethasone | Dexamethasone alone (controls) | |

|---|---|---|

| Myocardial infarction | 1.98% | 0.57% |

| Cerebral vascular events | 3.4% | 1.7% |

| Deep venous thrombosis | 9.1% | 4.3% |

| Pulmonary embolism | 4.0% | 0.9% |

Hematological Cancers

- Multiple Myeloma Lenalidomide, especially when combined with dexamethasone, has shown efficacy in treating multiple myeloma patients who have undergone at least one prior therapy .

- Myelodysplastic Syndromes (MDS) It is approved for treating patients with transfusion-dependent anemia related to low- or intermediate-1-risk MDS, particularly when associated with a deletion 5q cytogenetic abnormality . Clinical observations suggest heterogeneity in del(5q)MDS pathogenesis and diversity in lenalidomide responses within this patient subset .

- Non-Hodgkin Lymphoma Phase 2 studies indicate that lenalidomide has activity in non-Hodgkin lymphoma .

- Chronic Lymphocytic Leukemia (CLL) Lenalidomide has shown activity in phase 2 studies for CLL . While it has no direct antiproliferative effect against CLL cells in vitro, it may potentiate T and NK cell-mediated cytotoxicity against CLL in vivo .

- Acute Myeloid Leukemia (AML) Lenalidomide was safely escalated to 50 mg daily for 21 days, every 4 weeks, and was active with relatively low toxicity in patients with relapsed/refractory AML .

Solid Tumors

In vivo tumor growth models have demonstrated that lenalidomide inhibits the growth of multiple myeloma cells . The antiangiogenic activity of lenalidomide has been shown using human endothelial cells and arterial explant models in vitro, and inhibition of angiogenesis by lenalidomide is postulated as the mechanism of reduced growth of solid tumors . Lenalidomide, in combination with sorafenib, inhibited angiogenesis in vitro and reduced tumor growth in an ocular melanoma xenograft model . Lenalidomide, in combination with sunitinib and cyclophosphamide, also inhibited angiogenesis in vitro and effectively blocked tumor growth in ocular melanoma, colon cancer, pancreatic cancer, and cutaneous melanoma models .

Case Studies

- del(5q) MDS Patients Case reviews of del(5q)MDS patients with unexpected responses showed that some patients with complex karyotypes achieved both cytogenetic remissions and transfusion independence . Some patients with 5q- syndrome who took lenalidomide for less than 12 weeks remained transfusion independent for 15+ months and still displayed del(5q) metaphases after 6 and 12 months .

- Relapsed/Refractory AML Remissions achieved after transplantation suggest a possible immunomodulatory effect of lenalidomide .

Mechanism of Action

Lenalidomide-C5-OH exerts its effects by modulating the activity of the E3 ubiquitin ligase complex protein, cereblon . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . Additionally, it induces the degradation of CK1α in myelodysplastic syndrome cells with deletion of chromosome 5q .

Comparison with Similar Compounds

Structural Features :

- Molecular Formula : Based on analogous compounds (e.g., Lenalidomide-c5-acid, C19H23N3O5), Lenalidomide-C5-OH likely incorporates a pentyl (C5) chain with a terminal hydroxyl (-OH) group attached to the parent lenalidomide scaffold .

- Functional Group : The hydroxyl group distinguishes it from derivatives like Lenalidomide-c5-acid (terminal carboxylic acid) and Thalidomide-5'-O-C5-OH (thalidomide-based with C5-OH) .

Potential Applications:

- As a linker in proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), leveraging its hydroxyl group for conjugation .

- Improved solubility compared to non-polar derivatives due to the hydrophilic -OH group.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares this compound with structurally related immunomodulatory derivatives:

Key Observations :

Pharmacokinetic and Stability Considerations

- Lenalidomide : Exhibits a mean plasma half-life of ~3 hours in humans, with Cmax achieved at 0.6–1.5 hours post-administration .

- Stability : Anhydrous formulations of lenalidomide (e.g., lactose-based tablets) demonstrate long-term stability, suggesting that derivatives like this compound may require similar excipient strategies .

- Derivative-Specific Data : Thalidomide-5'-O-C5-OH (C18H20N2O6) shows 95–98% purity in commercial preparations, indicating robust synthetic protocols for hydroxyl-terminated analogs .

Research and Development Trends

- PROTAC Applications: Thalidomide and pomalidomide derivatives dominate E3 ligase recruitment in PROTACs, but this compound’s hydroxyl group could enable novel conjugation chemistries .

- Synthetic Challenges : The introduction of a hydroxyl group on a C5 chain requires precise control to avoid side reactions, as seen in Thalidomide-5'-O-C5-OH synthesis .

Biological Activity

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug (IMiD) that has gained prominence in the treatment of multiple myeloma and myelodysplastic syndromes (MDS). The compound Lenalidomide-C5-OH refers to a specific hydroxylated form of lenalidomide, which may exhibit distinct biological activities compared to its parent compound. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.

Ubiquitination and Proteasomal Degradation

Lenalidomide acts primarily through the modulation of the CRL4^CRBN E3 ubiquitin ligase complex. This mechanism involves the ubiquitination and subsequent degradation of specific substrates, including transcription factors IKZF1 and IKZF3 in multiple myeloma cells, leading to apoptosis. In MDS with del(5q), lenalidomide induces the degradation of CK1α, exploiting the haploinsufficient expression in affected cells to selectively induce cell death while sparing normal cells .

Immune Modulation

This compound may enhance immune responses by modulating cytokine production. It has been shown to decrease pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-2 and interferon-γ synthesis. This alteration in cytokine profiles boosts T-cell activity and enhances natural killer (NK) cell cytotoxicity, facilitating a more robust immune response against malignant cells .

Epigenetic Regulation

Research indicates that lenalidomide influences gene expression through epigenetic mechanisms. It upregulates p21, a cyclin-dependent kinase inhibitor, by reducing histone methylation and increasing histone acetylation at the p21 promoter. This epigenetic modulation contributes to cell cycle regulation and apoptosis in cancer cells .

Efficacy in Multiple Myeloma

A study presented three clinical cases from Portugal demonstrating the efficacy of lenalidomide in combination with dexamethasone for treating multiple myeloma. These cases highlighted improved tolerability and quality of life for patients previously treated with thalidomide or those with comorbid conditions such as renal impairment .

Del(5q) Myelodysplastic Syndrome

In patients with del(5q) MDS, lenalidomide has shown a remarkable therapeutic window by targeting haploinsufficient proteins. A study reported that approximately 50% of patients achieved complete cytogenetic remission, with over 70% becoming transfusion-independent. This success underscores lenalidomide's potential in precision medicine for specific genetic profiles .

Cytokine Production

Lenalidomide's impact on cytokine production is significant:

- Decreased : TNF-α, IL-6

- Increased : IL-2, IFN-γ

This modulation enhances T-cell priming and NK cell activation, crucial for effective anti-tumor immunity .

Gene Expression Changes

Gene expression profiling following lenalidomide treatment revealed:

- Upregulated : Over 600 genes associated with immune response.

- Downregulated : Genes linked to survival pathways.

These findings suggest that lenalidomide not only affects cancer cells directly but also reprograms immune cell behavior .

Summary Table of Biological Activities

Q & A

Q. What are the critical safety protocols for handling Lenalidomide-C5-OH in laboratory settings?

this compound requires stringent safety measures due to its acute toxicity (oral: Category 3; skin/inhalation: Category 4) and reproductive toxicity (Category 1B). Key protocols include:

- Use of PPE (gloves, lab coats, eye protection) and fume hoods to avoid inhalation or skin contact .

- Immediate decontamination procedures for spills (e.g., washing affected areas with water, avoiding induction of vomiting if ingested) .

- Prohibition of disposal via sinks or standard waste; instead, use designated hazardous waste containers . Methodological Note: Regularly review updated SDS sheets and conduct hazard assessments before experimental workflows.

Q. How should researchers design initial dose-ranging studies for this compound in hematological malignancies?

Dose optimization should follow phased clinical trial frameworks, such as:

- Randomized, double-blind protocols with parallel arms to compare efficacy/safety across doses (e.g., Celgene’s Phase 2 trials for relapsed CLL) .

- Baseline assessments: ECOG performance scores, Rai/Binet staging, and central lab validation of blood counts, creatinine clearance (Cockroft-Gault method), and organ function .

- Inclusion of exploratory endpoints (e.g., biomarker analysis) to identify mechanistic correlations .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data from different studies on this compound be reconciled?

Discrepancies in PK parameters (e.g., half-life, bioavailability) often arise from:

- Analytical variability : Use standardized assays (e.g., LC-MS/MS) with cross-lab calibration to minimize technical bias.

- Population heterogeneity : Stratify data by covariates like renal function (creatinine clearance impacts dosing) or genetic polymorphisms in drug-metabolizing enzymes .

- Data harmonization : Apply meta-analytical tools (e.g., random-effects models) to aggregate results from disparate studies while accounting for methodological differences .

Q. What strategies optimize the linker chemistry in PROTACs using this compound for targeted protein degradation?

this compound’s hydroxyl group enables conjugation to E3 ligase ligands in PROTACs. Key considerations include:

- Linker flexibility vs. stability : Polyethylene glycol (PEG) chains improve solubility but may reduce proteolytic stability. Alternatives like alkyl or acetylene linkers balance rigidity and pharmacokinetics .

- In vitro validation : Use ternary complex assays (target protein-PROTAC-E3 ligase) to assess degradation efficiency and hook effects (dose-dependent activity loss) .

- Comparative studies : Benchmark against analogs (e.g., Lenalidomide-C4-NH2 or C5-amido-Boc) to evaluate linker-specific bioactivity .

Q. How can researchers address variability in preclinical efficacy models for this compound?

Variability often stems from:

- Model selection : Use genetically engineered murine models (e.g., TP53-deficient CLL) or patient-derived xenografts (PDXs) to mimic human pathophysiology.

- Standardized endpoints : Adopt consensus guidelines (e.g., iwCLL criteria for tumor burden assessment) to ensure cross-study comparability .

- Data auditing : Implement electronic CRFs (eCRFs) with real-time validation checks to minimize entry errors and ensure traceability .

Methodological Guidance

- Reproducibility : Document chemical batch numbers, storage conditions (-20°C for stability), and purity levels (≥95% by HPLC) per ICH guidelines .

- Literature Synthesis : Use structured keyword searches (e.g., "this compound PROTAC linker") in PubMed/Scopus, prioritizing primary studies over vendor catalogs .

- Ethical Compliance : For in vivo studies, adhere to protocols for humane endpoints and third-party audits of animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.